

Application Notes and Protocols for ATP Dipotassium Salt Solution

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Compound of Interest

Compound Name: ATP dipotassium

CAS No.: 29622-22-8

Cat. No.: B15571057

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation, quality control, and application of Adenosine 5'-triphosphate (ATP) dipotassium salt solutions in common laboratory settings.

Introduction

Adenosine 5'-triphosphate (ATP) is a pivotal molecule in cellular bioenergetics, serving as the primary energy currency.[1] It is also a key signaling molecule in various physiological processes, including neurotransmission and muscle contraction.[1] **ATP dipotassium** salt is a common form used in research due to its stability and solubility in aqueous solutions.[2][3] This document outlines standardized procedures for the preparation of ATP solutions and their application in kinase assays and cell-based signaling studies.

Properties of ATP Dipotassium Salt

A summary of the key physical and chemical properties of **ATP dipotassium** salt is presented in the table below.

Property	Value	Reference
Molecular Formula	$C_{10}H_{14}K_2N_5O_{13}P_3$	[3]
Molecular Weight	583.36 g/mol (anhydrous basis)	[4]
Appearance	White crystalline powder	[5]
Solubility	50 mg/mL in water	[3][4]
Optimal pH for Stability	6.8 - 7.4	[6]
Extinction Coefficient (ϵ)	15,400 $M^{-1}cm^{-1}$ at 259 nm (pH 7.0)	[7]

Preparation of ATP Dipotassium Salt Stock Solution (100 mM)

This protocol describes the preparation of a 100 mM stock solution of **ATP dipotassium** salt.

Materials

- **ATP dipotassium** salt (e.g., Sigma-Aldrich, Cat. No. A8937)
- Nuclease-free water
- 1 M NaOH or 1 M Tris base solution
- pH meter or pH strips
- Sterile 0.22 μm syringe filter
- Sterile microcentrifuge tubes

Protocol

- Weighing: Accurately weigh the required amount of **ATP dipotassium** salt powder. For 10 mL of a 100 mM solution, you will need 0.5834 g of anhydrous **ATP dipotassium** salt.
- Dissolving: Dissolve the powder in approximately 8 mL of nuclease-free water in a sterile container. Mix gently until fully dissolved. The initial solution will be acidic.[8]
- pH Adjustment: Adjust the pH of the solution to 7.3-7.5 using 1 M NaOH or 1 M Tris base.[2] [7] Monitor the pH carefully using a calibrated pH meter. It is crucial to avoid overshooting the pH into the alkaline range, as this can cause hydrolysis of ATP.[7] Perform this step on ice to minimize degradation.
- Volume Adjustment: Once the desired pH is reached, add nuclease-free water to bring the final volume to 10 mL.
- Sterilization: Sterile-filter the solution through a 0.22 μm syringe filter into a sterile container.
- Aliquoting and Storage: Aliquot the sterilized ATP solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C . For long-term storage, -80°C is recommended.

Solution Stability

The stability of the ATP solution is critical for reproducible experimental results. The following table summarizes the stability of ATP solutions under different storage conditions.

Storage Condition	Buffer	Stability	Reference
-20°C	Tris-buffered (pH 7.3-7.5)	Stable for up to 3 years	
-20°C	Aqueous solution (neutral pH)	Stable for at least one year	
4°C	Aqueous solution (neutral pH)	Stable for approximately one week	[9]
Room Temperature	Aqueous solution	Unstable, significant degradation can occur	[1]
PBS (pH 7.2)	Aqueous solution	Not recommended for storage for more than one day	[4]

Quality Control of ATP Stock Solution Concentration Determination by UV-Vis Spectrophotometry

This protocol details how to verify the concentration of the prepared ATP stock solution.

- Prepared ATP stock solution
- 100 mM phosphate buffer (pH 7.0) or Tris buffer (pH 7.5)
- UV-Vis spectrophotometer
- Quartz cuvettes
- Dilution: Prepare a 1:4000 dilution of the 100 mM ATP stock solution in 100 mM phosphate buffer (pH 7.0). For example, take 5 μ L of the stock and add it to 19.995 mL of buffer.
- Spectrophotometer Setup: Blank the spectrophotometer with the same buffer used for dilution.

- Measurement: Measure the absorbance of the diluted ATP solution at 259 nm.
- Concentration Calculation: Use the Beer-Lambert law to calculate the concentration:
Concentration (M) = Absorbance / ($\epsilon \times l$) Where:
 - Absorbance is the measured value at 259 nm.
 - ϵ (extinction coefficient) = 15,400 M⁻¹cm⁻¹.
 - l (path length) = 1 cm (for a standard cuvette). The calculated concentration of the diluted sample should be approximately 25 μ M. Multiply by the dilution factor (4000) to confirm the stock concentration is ~100 mM.

Purity Assessment by HPLC (Optional)

For applications requiring high purity, High-Performance Liquid Chromatography (HPLC) can be used to assess the presence of ADP and AMP, which are common degradation products.

- HPLC system with a UV detector
- C18 reversed-phase column
- Mobile phase: 50 mM potassium hydrogen phosphate (pH 6.8)[10]
- ATP, ADP, and AMP standards
- Sample Preparation: Dilute the ATP stock solution to an appropriate concentration (e.g., 10 μ M) with the mobile phase.
- HPLC Analysis: Inject the diluted sample and standards onto the C18 column.
- Detection: Monitor the absorbance at 254 nm.[10]
- Data Analysis: Compare the chromatogram of the ATP solution to the standards to identify and quantify the peaks corresponding to ATP, ADP, and AMP. The purity is calculated as the percentage of the ATP peak area relative to the total area of all adenine nucleotide peaks.

Experimental Protocols and Applications

Application: In Vitro Kinase Assay

This protocol describes a general method for measuring the activity of a protein kinase using the prepared ATP solution.

- Purified kinase
- Kinase-specific substrate (protein or peptide)
- 100 mM ATP stock solution
- 10x Kinase reaction buffer (e.g., 500 mM Tris-HCl pH 7.5, 100 mM MgCl₂, 10 mM DTT)
- Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, Promega)
- White, opaque multi-well plates
- Reaction Setup: In a multi-well plate, prepare the kinase reaction mixture. A typical 20 µL reaction may consist of:
 - 2 µL of 10x Kinase reaction buffer
 - 2 µL of substrate (optimized concentration)
 - 2 µL of purified kinase (optimized concentration)
 - 12 µL of nuclease-free water
- Initiate Reaction: Add 2 µL of a working dilution of the ATP stock solution (e.g., 1 mM for a final concentration of 100 µM) to each well to start the reaction.
- Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 30-60 minutes).
- ADP Detection: Stop the kinase reaction and measure the amount of ADP produced according to the manufacturer's instructions for the chosen detection reagent. For example, with the ADP-Glo™ assay, add ADP-Glo™ Reagent to deplete unused ATP, followed by the

Kinase Detection Reagent to convert ADP to ATP and measure the resulting luminescence.

[11]

- Data Analysis: Correlate the luminescence signal to the amount of ADP produced, which is proportional to the kinase activity.

Application: P2Y Receptor Activation Assay (Calcium Mobilization)

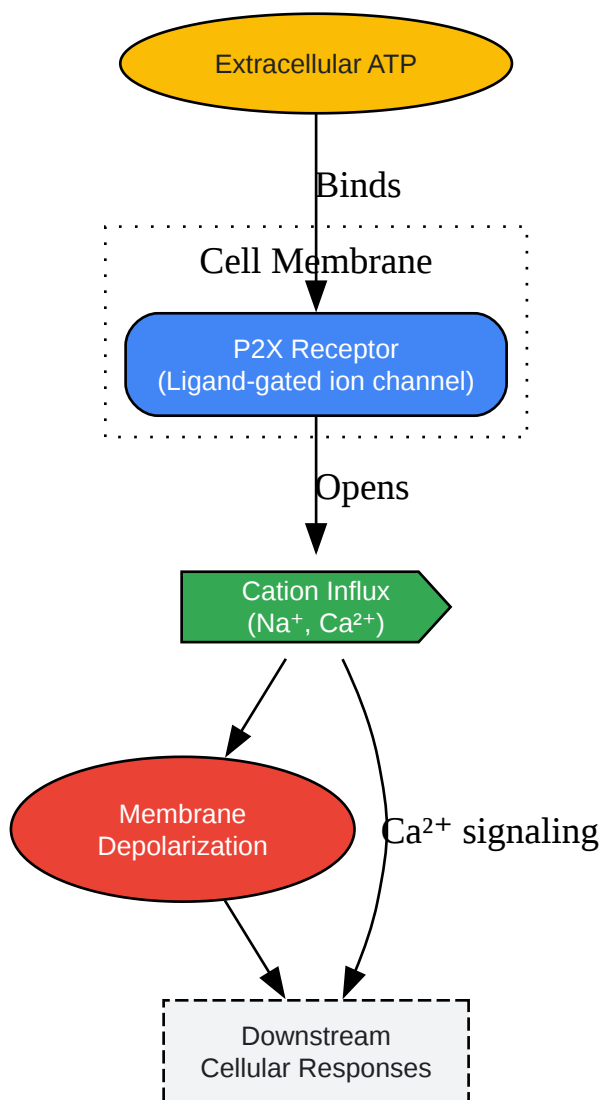
This protocol outlines a method to measure the activation of Gq-coupled P2Y receptors by monitoring intracellular calcium mobilization.

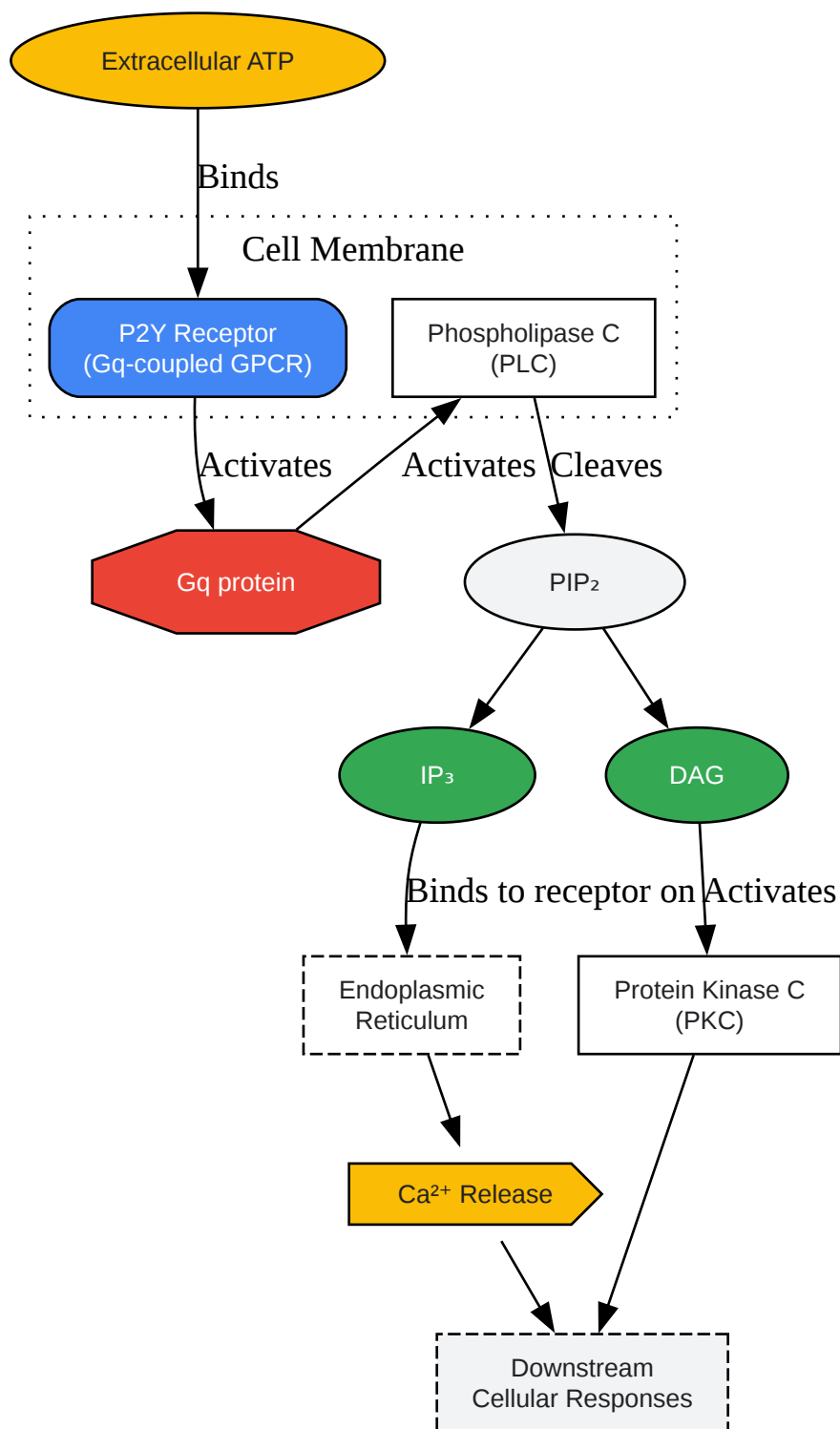
- Cells expressing the P2Y receptor of interest (e.g., HeLa or 1321N1 cells)
- Cell culture medium
- Black, clear-bottom 96-well plates
- Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
- Salt Buffered Solution (SBS), pH 7.4 (130 mM NaCl, 5 mM KCl, 1.2 mM MgCl₂, 1.5 mM CaCl₂, 8 mM D-glucose, 10 mM HEPES)
- 100 mM ATP stock solution
- Fluorescence plate reader with kinetic reading capabilities and injectors
- Cell Seeding: Seed the cells in a black, clear-bottom 96-well plate at an appropriate density and allow them to adhere overnight.
- Dye Loading: Wash the cells gently with SBS. Load the cells with a calcium-sensitive dye (e.g., 2 μM Fura-2 AM in SBS) and incubate at 37°C for 1 hour, protected from light.[12]
- Wash: Gently wash the cells again with SBS to remove excess dye.
- Baseline Measurement: Place the plate in the fluorescence plate reader and measure the baseline fluorescence for a short period (e.g., 30 seconds).

- **ATP Stimulation:** Using the plate reader's injector, add a working solution of ATP to the wells to achieve the desired final concentration (e.g., 10 μ M).[8]
- **Kinetic Measurement:** Immediately after injection, continue to measure the fluorescence intensity at short intervals (e.g., every 1-2 seconds) for a total of 2-5 minutes to capture the transient calcium response.[13]
- **Data Analysis:** Analyze the kinetic data by calculating the change in fluorescence intensity over time relative to the baseline. This will indicate the extent of intracellular calcium mobilization upon P2Y receptor activation by ATP.

Visualizations

Logical Workflow for ATP Solution Preparation and Use





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